Product packaging for RPA 202248(Cat. No.:CAS No. 143701-75-1)

RPA 202248

Cat. No.: B032523
CAS No.: 143701-75-1
M. Wt: 359.3 g/mol
InChI Key: ZTTKDUXKVPEXCG-UHFFFAOYSA-N
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Description

RPA 202248 is a potent and selective small-molecule activator of the pro-apoptotic protein Bax (Bcl-2-associated X protein). This compound directly engages with Bax, inducing a conformational change that promotes its translocation to the mitochondria and subsequent oligomerization. This activity bypasses upstream apoptotic signaling, leading to the permeabilization of the mitochondrial outer membrane and the efficient initiation of the intrinsic apoptosis pathway. As a research tool, this compound is invaluable for studying the molecular mechanisms of apoptosis, particularly the role of Bax in cellular fate. Its application is critical in oncology research for investigating chemoresistance mechanisms and for screening potential sensitizing agents in cancer cell lines with dysregulated apoptosis. By providing a direct means to trigger programmed cell death, this compound enables researchers to explore cell death pathways, model mitochondrial dysfunction, and evaluate the therapeutic potential of targeting the Bcl-2 protein family in various disease contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F3NO4S B032523 RPA 202248 CAS No. 143701-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S/c1-24(22,23)12-6-9(15(16,17)18)4-5-10(12)14(21)11(7-19)13(20)8-2-3-8/h4-6,8,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTKDUXKVPEXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894951
Record name RPA 202248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143701-75-1
Record name RPA-202248
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143701751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RPA 202248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RPA-202248
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6DQV21SLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation and Metabolic Pathways of Rpa 202248

Precursor Compound Degradation: Formation of RPA 202248 from Isoxaflutole (B1672639)

The formation of this compound is a direct result of the degradation of its parent compound, isoxaflutole. This conversion is a crucial activation step, as this compound is the molecule responsible for the herbicidal activity. fao.orgnih.gov

Mechanisms of Isoxazole (B147169) Ring Cleavage and Diketonitrile Formation

The core chemical transformation in the conversion of isoxaflutole to this compound is the cleavage of the isoxazole ring present in the isoxaflutole molecule. This ring-opening reaction leads to the formation of the diketonitrile structure that characterizes this compound. nih.gov This process occurs readily in various environments, including soil, water, and within biological systems such as plants and animals. fao.org The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage.

Enzymatic and Non-Enzymatic Conversion Processes in Biological Systems

In biological systems, the conversion of isoxaflutole to this compound can occur through both non-enzymatic and enzymatic processes. The rapid degradation of isoxaflutole in the body suggests efficient metabolic pathways. While hydrolysis can occur abiotically, the transformation is significantly accelerated within biological matrices. In vitro studies using rat and human liver microsomes have demonstrated the rapid and extensive metabolism of isoxaflutole, with this compound being the major metabolite formed. bayer.com This indicates a significant role for enzymes, likely cytochrome P450 monooxygenases, in facilitating the cleavage of the isoxazole ring. The conversion is so efficient that the parent compound, isoxaflutole, is often detected at very low levels or not at all in tissues and excreta following administration. fao.orgbayer.com

Metabolism of this compound in Biological Models

Once formed, this compound undergoes further metabolism in biological systems. Studies in various mammalian and avian models have been conducted to elucidate its metabolic fate.

In Vivo Mammalian Biotransformation Studies

The metabolism of isoxaflutole, and by extension this compound, has been investigated in several laboratory animal models, providing insights into its biotransformation across different species.

In studies with rats , orally administered [14C-phenyl]-isoxaflutole was rapidly and extensively metabolized. The major radioactive component found in both urine and feces was this compound, accounting for a significant portion of the administered dose. This indicates that while this compound is the primary active metabolite, it is also a major component excreted.

Metabolism studies in lactating goats treated orally with [14C-phenyl]-isoxaflutole also demonstrated extensive metabolism. Similar to rats, the parent compound was not found in tissues or milk. This compound was identified as a major component in all tissues analyzed, including milk, indicating its systemic distribution following the degradation of isoxaflutole. nih.gov Another metabolite, RPA 207048, was identified as a minor component in the tissues and milk of goats. nih.gov

In laying hens administered [14C-phenyl]-isoxaflutole orally, the parent compound was also not detected in tissues or eggs, highlighting its rapid metabolism. fao.org The metabolic pathway in poultry was found to be identical to that in rats, with the primary route being the formation of this compound.

The characterization of metabolites in the excreta provides a quantitative picture of the biotransformation and elimination of this compound.

In rats , following oral administration of [14C-phenyl]-isoxaflutole, the majority of the radioactivity was excreted in the urine and feces. This compound was the major component identified in both excretion routes. Another significant metabolite, RPA 203328 (2-mesyl-4-trifluoromethylbenzoic acid), was also identified, representing a further degradation product of this compound. Unchanged isoxaflutole was primarily detected in the feces of animals that received a high dose.

In lactating goats , the total recovery of radioactivity in urine and feces was high, ranging from 56% to 85% of the administered dose. fao.org The distribution between urine and feces varied with the dose level.

The following table summarizes the distribution of the major metabolites of isoxaflutole in the excreta of rats.

Table 1: Major Metabolites of Isoxaflutole in Rat Excreta

Metabolite Percentage of Administered Dose in Urine Percentage of Administered Dose in Feces
This compound Major Component Major Component
RPA 203328 Present Present

| Isoxaflutole | Minor (at high dose) | Major (at high dose) |

Data derived from qualitative descriptions in cited literature. fao.org

The following table provides a summary of the total radioactivity recovered in the excreta of lactating goats after oral administration of [14C-phenyl]-isoxaflutole.

Table 2: Recovery of Radioactivity in Lactating Goat Excreta

Dose Level Total Radioactivity in Urine (% of dose) Total Radioactivity in Feces (% of dose) Total Recovery in Excreta (% of dose)
Low 54 31 85

| High | 27 | 29 | 56 |

Data sourced from a study by the Food and Agriculture Organization of the United Nations. fao.org

In laying hens , the metabolic pathway is consistent with that in rats, leading to the formation of this compound, which is then further metabolized to RPA 203328. While specific quantitative excretion data for each metabolite in hens is not as detailed in the available literature, the primary metabolites identified are consistent across the species studied.

Compound Names

Code NameChemical Name
This compound 2-(cyclopropanecarbonyl)-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile
Isoxaflutole (5-cyclopropyl-1,2-oxazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone
RPA 203328 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid
RPA 205834 2-aminomethylene-1-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-propane-1,3-dione
RPA 207048 1-cyclopropyl-2-hydroxymethylene-3-(2-mesyl-4-trifluoromethylphenyl)-propane-1,3-dione
Distribution and Residue Analysis in Animal Tissues and Fluids

Studies involving the oral administration of isoxaflutole to livestock, such as lactating goats and laying hens, provide insight into the distribution and metabolism of its primary active metabolite, this compound. In these animals, isoxaflutole is extensively metabolized, with this compound being a major component found in various tissues and fluids.

In lactating goats dosed with isoxaflutole, this compound was identified as a major residue in all tissues, including milk. nih.gov Similarly, in laying hens, the metabolism of isoxaflutole proceeds through the formation of this compound. epa.gov The highest residues of isoxaflutole metabolites are typically found in the liver and kidneys, which are key organs for detoxification and excretion. epa.gov In studies with rats, the major component identified in the liver was the diketonitrile this compound. nih.gov

The following table summarizes the distribution of isoxaflutole and its metabolites in the tissues of lactating goats.

Plant Metabolism and Translocation of this compound

The herbicidal activity and selectivity of isoxaflutole are intrinsically linked to the metabolism of this compound within plants. Isoxaflutole itself is a proherbicide, meaning it is converted into its active form, this compound, after being absorbed by the plant. epa.gov

Uptake and Internalization in Target and Non-Target Plant Species

This compound is readily taken up by the roots and shoots of plants. Following uptake, it exhibits both xylem and phloem mobility, allowing for systemic distribution throughout the plant. epa.gov This high degree of systemicity is a key factor in its herbicidal efficacy. The rate and extent of uptake can vary between plant species, which contributes to its selective action.

Transformation Pathways within Plant Tissues

Once inside the plant, this compound undergoes further metabolism. The primary transformation pathway is the conversion to the herbicidally inactive benzoic acid derivative, RPA 203328. epa.gov The speed of this degradation process is a critical determinant of a plant's susceptibility.

In tolerant species, such as corn, the degradation of this compound to RPA 203328 is rapid. Conversely, in susceptible weed species, this conversion is much slower, allowing the active this compound to accumulate and exert its herbicidal effect. epa.gov This differential metabolism is a primary mechanism of selectivity for isoxaflutole-based herbicides. No parent isoxaflutole is typically detected in corn plants following treatment. epa.gov

Microbial Metabolism of this compound in Environmental Systems

In the environment, this compound is subject to degradation by soil and aquatic microorganisms. Isoxaflutole rapidly degrades to this compound in soil and water. nih.gov This initial transformation is a crucial step in the environmental fate of the parent compound.

The degradation of this compound in the environment is primarily a biological process. usamv.ro Studies have shown that soil microbial communities, including bacteria and mold fungi, are capable of degrading this compound. usamv.ro In an outdoor aquatic microcosm study, a slow but steady degradation of this compound was observed, with a calculated half-life of 103 days. nih.govnih.gov This degradation leads to the formation of the non-herbicidal metabolite RPA 203328. nih.govnih.gov While this compound is stable to hydrolysis and photolysis in aqueous systems, microbial activity plays a significant role in its ultimate dissipation. nih.govnih.gov

The following table summarizes the environmental degradation of this compound.

Subsequent Degradation Products and Their Metabolic Significance

The metabolic pathways of this compound converge on the formation of a key degradation product, RPA 203328.

Formation and Characterization of RPA 203328 (2-methylsulfonyl-4-trifluoromethylbenzoic acid)

RPA 203328 is the primary and terminal metabolite of this compound in animals, plants, and environmental systems. epa.govepa.govnih.gov Its formation involves the hydrolysis of the diketonitrile functional group of this compound. epa.govepa.gov This conversion results in a benzoic acid derivative that is herbicidally inactive. nih.govnih.gov The formation of RPA 203328 is a detoxification step, both in tolerant plants and in the environment, as it represents the breakdown of the active herbicide into a non-toxic compound. In residue analysis, both RPA 201772 (isoxaflutole) and this compound can be converted to RPA 203328 for analytical purposes. bayer.com

Identification of Other Minor and Terminal Metabolites

The biotransformation of this compound, the herbicidally active diketonitrile metabolite of isoxaflutole, results in the formation of several other minor and terminal metabolites. nih.govnih.govacs.org These transformation products are generally characterized by a loss of herbicidal activity. nih.gov The identification of these compounds has been a key aspect of understanding the complete metabolic and environmental fate of isoxaflutole and its primary degradant.

One of the most significant and consistently identified terminal metabolites is RPA 203328. nih.govtandfonline.comresearchgate.net This compound, a benzoic acid derivative, is formed through the further degradation of this compound. nih.govacs.orgnih.gov Studies have shown that RPA 203328 is not biologically active from a herbicidal perspective. nih.govresearchgate.net Its formation represents a detoxification step in both plants and animals. nih.gov In environmental systems, such as aquatic microcosms, a slow but steady degradation of this compound leads to the formation of RPA 203328. nih.govtandfonline.comresearchgate.net For instance, in one outdoor aquatic microcosm study, the concentration of RPA 203328 increased over a 29-day period, corresponding with the decrease in this compound concentration. tandfonline.com

In addition to RPA 203328, other metabolites have been identified in various studies. An aerobic aquatic metabolism study identified another degradate, RPA 205834, which contains the diketo moiety and is considered a residue of concern. regulations.gov Metabolic studies in poultry have shown that isoxaflutole is metabolized to this compound and RPA 205834. nih.gov This research further indicates that RPA 205834 is hydrolyzed to produce RPA 207048, which subsequently degrades to the terminal metabolite RPA 203328. nih.gov

Investigations into the metabolism in rats have identified further minor metabolites. who.int These include compounds designated as UMET/7 and FMET/9, which have been characterized as an amine derivative of this compound. who.int Other minor metabolites, labeled UMET/8 and FMET/10, are suggested to be Des-SO2Me derivatives of the parent compound, isoxaflutole. who.int

The table below summarizes the key metabolites of this compound discussed in this section.

Table 1: Identified Minor and Terminal Metabolites of this compound

Compound Name/Code Chemical Name/Description Notes
RPA 203328 2-methylsulfonyl-4-trifluoromethylbenzoic acid A major, non-herbicidal terminal metabolite. nih.govresearchgate.netfao.orgepa.gov
RPA 205834 Diketo-containing metabolite Identified in aerobic aquatic metabolism studies. regulations.govnih.gov
RPA 207048 Hydrolysis product of RPA 205834 Intermediate metabolite identified in poultry. nih.gov
UMET/7 & FMET/9 Amine derivative of this compound Minor metabolites identified in rats. who.int
UMET/8 & FMET/10 Possible Des-SO2Me derivatives Minor metabolites identified in rats. who.int

Molecular and Cellular Mechanisms of Action of Rpa 202248

Enzymatic Inhibition and Downstream Biochemical Consequences

The primary target of RPA 202248 is a key enzyme in a vital plant metabolic pathway, leading to a series of downstream consequences that ultimately prove lethal to the plant.

Detailed Investigation of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by this compound

The molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). capes.gov.brnih.govfao.org This enzyme plays a critical role in the biosynthesis of plastoquinone (B1678516) and α-tocopherol by catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. researchgate.netacs.org

This compound is a potent, tight-binding inhibitor of HPPD. capes.gov.bracs.org Kinetic studies have demonstrated that it acts as a competitive inhibitor with respect to the substrate, 4-hydroxyphenylpyruvate. capes.gov.bracs.orgnih.gov The inhibition is characterized by a slow, time-dependent inactivation of the enzyme. capes.gov.br The diketonitrile moiety of this compound is thought to mimic the ketoacid function of the natural substrate, allowing it to bind strongly to the ferrous iron in the active site of the enzyme. capes.gov.br This forms a stable complex that prevents the catalytic reaction from proceeding. capes.gov.br

Inhibitory Action of this compound (DKN) on HPPD
Target Enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) capes.gov.brnih.govfao.org
Inhibitor This compound (diketonitrile derivative of isoxaflutole) researchgate.netresearchgate.netcapes.gov.br
Type of Inhibition Competitive, slow, tight-binding capes.gov.bracs.orgnih.gov
Mechanism The diketonitrile moiety of this compound mimics the substrate and chelates the ferrous iron in the enzyme's active site, forming a stable, reversible complex. capes.gov.br
IC50 Value 4.9 ± 0.2 nM for carrot HPPD capes.gov.br

Impact on Carotenoid Biosynthesis and Associated Pigment Formation Pathways

The inhibition of HPPD by this compound has a profound indirect effect on the biosynthesis of carotenoids. awiner.commda.state.mn.usepa.gov Plastoquinone, the production of which is blocked by HPPD inhibition, is an essential cofactor for the enzyme phytoene (B131915) desaturase. researchgate.netucanr.edu Phytoene desaturase is a critical enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into colored carotenoids.

Without a sufficient supply of plastoquinone, the activity of phytoene desaturase is severely hampered. researchgate.netbioone.org This leads to an accumulation of the colorless precursor, phytoene, and a subsequent depletion of downstream carotenoids such as β-carotene and lutein. researchgate.netbioone.org Carotenoids are vital pigments that not only contribute to the color of plant tissues but also play a crucial role in photoprotection. awiner.comumn.edu

Analysis of Chlorophyll (B73375) Degradation and Oxidative Stress Induction

Carotenoid pigments serve a critical function in protecting chlorophyll from photo-oxidation. epa.govumn.edunih.gov In the absence of carotenoids, chlorophyll molecules are left vulnerable to damage by excess light energy. mda.state.mn.usnih.gov This leads to the photo-oxidation and degradation of chlorophyll, which is the primary photosynthetic pigment. epa.govnih.gov

Physiological Manifestations in Target Organisms

The biochemical disruptions caused by this compound manifest as visible and ultimately lethal physiological effects in susceptible plants.

Cellular and Subcellular Effects Leading to Tissue Bleaching

The most prominent symptom of this compound activity is the bleaching of newly developing leaves. nih.gov This whitening is a direct consequence of chlorophyll degradation, which occurs because the protective carotenoid pigments are no longer being synthesized. epa.govumn.edu At the subcellular level, the inhibition of HPPD leads to the breakdown of chloroplasts. epa.govnih.gov Without functional chloroplasts and the energy-capturing ability of chlorophyll, the plant cannot perform photosynthesis, leading to a cessation of energy production. epa.gov

Physiological Effects of this compound in Susceptible Plants
Primary Visual Symptom Bleaching (whitening) of new foliar tissue bioone.orgumn.edunih.gov
Cellular Impact Chlorophyll degradation and chloroplast breakdown epa.govnih.gov
Metabolic Disruption Inhibition of photosynthesis epa.gov
Secondary Effects Oxidative stress awiner.com
Overall Plant Response Stunted growth and eventual plant death bioone.orgepa.gov

Comparative Studies of Herbicidal Efficacy and Selectivity

Contribution of this compound to the Overall Herbicidal Activity of Proherbicides

Once absorbed, isoxaflutole (B1672639) is rapidly converted into this compound through the opening of its isoxazole (B147169) ring. nih.govresearchgate.net This conversion is not only essential for herbicidal activity but also for the systemic action of the herbicide. This compound is more water-soluble (326 mg/L) than isoxaflutole (6.2 mg/L), which enhances its mobility within the plant's vascular systems (xylem and phloem), allowing it to reach and accumulate in the meristematic tissues where it exerts its inhibitory effect on HPPD. nih.gov

The selectivity of isoxaflutole between tolerant crops, such as corn, and susceptible weed species is also heavily reliant on the metabolism of this compound. In tolerant species like corn, this compound is rapidly degraded into a non-phytotoxic benzoic acid metabolite (RPA 203328). researchgate.netusda.gov In contrast, this degradation process is significantly slower in susceptible weeds, leading to the accumulation of the herbicidally active this compound and subsequent plant death. researchgate.net For instance, following a pre-emergence application, the active diketonitrile (this compound) accounted for only 10% of the extracted radioactivity in corn, whereas in the susceptible weed Abutilon theophrasti, it constituted 90%. researchgate.net

Table 1: Physicochemical Properties of Isoxaflutole and its Active Metabolite this compound

CompoundLog PWater Solubility (mg/L)Primary Role
Isoxaflutole2.196.2Proherbicide (enhanced uptake)
This compound0.4326Active Herbicide (systemic mobility)

Data sourced from Pallett et al., 2001. nih.gov

Table 2: Differential Metabolism of this compound in Corn vs. a Susceptible Weed

Plant SpeciesTolerance to IsoxaflutolePercentage of this compound Detected
CornTolerant10%
Abutilon theophrastiSusceptible90%

Data reflects the proportion of the active diketonitrile from the total extracted radiolabel after a pre-emergence application of [phenyl(U)-14C]-isoxaflutole. Sourced from Pallett et al., 1998. researchgate.net

Differences in Target Specificity and Potency Compared to Other HPPD Inhibitors

This compound is a potent inhibitor of the HPPD enzyme. While comprehensive public data directly comparing the IC50 (half-maximal inhibitory concentration) values of this compound with a wide array of other HPPD inhibitors across various plant species is limited in the reviewed literature, its high efficacy is well-established. The herbicidal activity of isoxaflutole is almost entirely attributable to its conversion to this compound. nih.gov

The target site, 4-hydroxyphenylpyruvate dioxygenase, is common to a class of herbicides known as HPPD inhibitors. This class includes other well-known herbicides such as mesotrione (B120641) and tembotrione. nih.govunl.edu The development of crop tolerance to HPPD inhibitors, including isoxaflutole, has been achieved through the introduction of modified and less sensitive versions of the HPPD enzyme into crops like soybean. nih.govresearchgate.net

The potency of this compound is underscored by the fact that it is considered to be as toxic as the parent compound, isoxaflutole, in terms of its biological activity. regulations.gov The effectiveness of isoxaflutole at low application rates is a testament to the high potency of its active metabolite, this compound, on the target enzyme. usda.govtamu.edu The specificity of this compound for the HPPD enzyme is the basis of its mode of action, and while the broader class of HPPD inhibitors shares this target, variations in the chemical structure of the inhibitors can lead to differences in their binding affinity and, consequently, their potency and weed control spectrum.

Environmental Dynamics and Fate of Rpa 202248

Transport and Distribution in Environmental Compartments

Partitioning and Persistence in Aquatic Sediment Layers

The movement and distribution of a chemical between water and sediment are governed by its partitioning behavior. For RPA 202248, laboratory studies and environmental observations indicate a low affinity for partitioning into sediment, with residues tending to remain in the aqueous phase. regulations.gov

An key indicator of a substance's tendency to bind to soil or sediment is the organic carbon-normalized distribution coefficient (Koc). This compound has a reported Koc value of 74 L/kg, which classifies it as a mobile compound. regulations.gov This mobility suggests that it is less likely to adsorb to sediment particles and is more inclined to stay dissolved in the water column, making it available for transport within the water body.

This characteristic was observed in a 29-day outdoor aquatic microcosm study, which found that residues of this compound remained predominantly in the aqueous phase. regulations.gov While the compound is subject to slow degradation in aquatic systems, its stability against abiotic processes like hydrolysis and photolysis contributes to its persistence in the water column rather than in the sediment layer. regulations.gov A slow but steady degradation to the non-herbicidal metabolite RPA 203328 does occur, indicating that aqueous biodegradation is a potential, albeit slow, route of dissipation. regulations.gov

Environmental Persistence and Dissipation Modeling

Modeling is an essential tool for predicting the environmental concentration and persistence of pesticide metabolites like this compound over time and across different environmental compartments.

The environmental persistence of this compound is quantified by its half-life (DT50), which varies significantly depending on the environmental matrix and the conditions of the study (laboratory vs. field). These values are crucial inputs for environmental fate models.

Laboratory studies have provided specific half-lives under controlled conditions. For instance, the aerobic aquatic metabolism half-life for this compound has been calculated to be as long as 378 days. regulations.gov In contrast, the half-life in aerobic soil environments is significantly shorter, with one study reporting a degradation half-life of 14 days. lbl.gov

Field and semi-field studies provide a more integrated view of dissipation. An outdoor aquatic microcosm study, which simulates a more natural environment, determined the half-life of this compound to be 103 days. tamu.edu The differences in these values highlight the influence of various environmental factors, including microbial activity, temperature, and light, on the degradation rate of the compound.

Below is an interactive table summarizing the reported environmental half-lives for this compound.

Filter by Study Type:

Study TypeMatrixHalf-Life (DT50) in DaysSource
Aerobic Aquatic Metabolism (Lab)Water378 regulations.gov
Outdoor Aquatic Microcosm (Field)Water103 tamu.edu
Aerobic Degradation (Lab)Soil14 lbl.gov

Watershed-scale models are instrumental in assessing the potential for pesticides and their metabolites to move from application areas into water bodies. While comprehensive models like the Soil and Water Assessment Tool (SWAT) are widely used for simulating pesticide fate and transport, regulatory assessments for isoxaflutole (B1672639) and this compound have specifically cited other models. tamu.eduresearchgate.netresearchgate.net

Due to the very short half-life of the parent isoxaflutole, the U.S. Environmental Protection Agency (EPA) has adopted a modeling approach that uses the properties of the more persistent this compound metabolite as if it were the substance being directly applied. regulations.gov This provides a more conservative and realistic estimation of potential water contamination.

For estimating concentrations in groundwater, the EPA has transitioned from using the Screening Concentration in Ground Water (SCIGROW) model to the Pesticide in Water Calculator (PWC). regulations.gov For surface water, Tier 1 estimates for drinking water have been generated using the FQPA Index Reservoir Screening Tool (FIRST). nih.gov These models use input parameters such as the half-lives and mobility (Koc value) of this compound to predict Estimated Drinking Water Concentrations (EDWCs) under various scenarios. regulations.gov

The potential for a compound to accumulate in the environment is a function of its persistence (long half-life) and its mobility. This compound exhibits properties that suggest a potential for long-term accumulation in water bodies. regulations.govregulations.gov Its stability to hydrolysis and photolysis, combined with a long aerobic aquatic metabolism half-life of 378 days, indicates that once it enters a water system, it degrades slowly. regulations.govregulations.gov

This potential for persistence and accumulation is not merely theoretical. Monitoring programs have provided real-world evidence of this compound in semi-static water bodies like ponds and lakes. A multi-year monitoring program conducted by the State of Iowa between 1999 and 2003 detected this compound in eight lakes and reservoirs, with average concentrations ranging from 0.113 to 0.282 µg/L and a maximum detected concentration of 0.430 µg/L. regulations.gov These findings confirm that under real-world conditions, this compound can be transported to and persist in semi-static water bodies, leading to accumulation over time.

Toxicological Assessment and Biological Impact of Rpa 202248

Genotoxicity and Mutagenicity Research

A battery of tests has been conducted to assess the potential of RPA 202248 to induce genetic mutations or damage. These studies, performed both in vitro and in vivo, are crucial for characterizing the compound's toxicological profile.

In Vitro Microbial Gene Mutation Assays (e.g., Ames Test)

The Ames test, a widely used method for identifying chemical mutagens, was employed to evaluate this compound. In a Salmonella typhimurium reverse gene mutation assay, this compound was found to be non-mutagenic. fao.org The study utilized various strains of S. typhimurium and was conducted with and without metabolic activation (S9). fao.org Even at the highest concentrations tested, there was no evidence that this compound induced a mutagenic response. fao.org

Interactive Data Table: Ames Test on this compound

Test SystemStrainsMetabolic ActivationResult
Salmonella typhimuriumMultipleWith and without S9Non-mutagenic

In Vitro Mammalian Cell Mutation Assays (e.g., Hamster Ovary)

Studies on mammalian cells provide further insight into the mutagenic potential of this compound. In an assay using hamster ovary cells, the results for mutagenicity were negative. nih.gov This indicates that under the tested in vitro conditions, this compound did not induce mutations in these mammalian somatic cells.

In Vivo Mutagenicity and DNA Damage Assessment Studies (e.g., Micronucleus Test)

In vivo studies are critical for understanding the effects of a compound within a whole organism. While some sources indicate that positive results were obtained in some in vivo tests for genotoxicity, specific details regarding the conditions and extent of these findings are not consistently elaborated. nih.gov In contrast, a mouse micronucleus assay conducted on the parent compound, isoxaflutole (B1672639), tested negative in both male and female mice. regulations.gov

Ecotoxicological Profiles in Non-Target Organisms

The potential impact of this compound on organisms in the environment has been evaluated through various ecotoxicological studies. These assessments focus on non-target species that may be exposed to the compound.

Aquatic Ecotoxicity Research on Invertebrates (e.g., Daphnia magna) and Fish

The parent compound, isoxaflutole, has been shown to be moderately toxic to the aquatic invertebrate Daphnia magna. regulations.gov While specific toxicity data for this compound on Daphnia magna is not detailed in the provided search results, the mobility of this compound in soil suggests a potential for it to reach aquatic environments. bcpc.orgregulations.gov

In terms of fish, studies on the parent compound isoxaflutole indicate moderate toxicity to species such as rainbow trout and bluegill sunfish. regulations.gov Laboratory studies have suggested that this compound is stable to hydrolysis and photolysis in aqueous systems, which could pose an environmental concern. nih.gov However, an outdoor microcosm study demonstrated a slow but steady degradation of this compound in water, with a calculated half-life of 103 days, leading to the formation of a non-herbicidal product. nih.gov

Interactive Data Table: Aquatic Ecotoxicity of Isoxaflutole (Parent Compound)

SpeciesTest DurationEndpointResult
Daphnia magna48-hourEC50>1.5 ppm
Rainbow Trout96-hourLC50>1.7 ppm
Bluegill Sunfish96-hourLC50>4.5 ppm

Terrestrial Ecotoxicity Research on Avian Species and Soil Organisms

A reproductive toxicity study was conducted on bobwhite quail for this compound, as its environmental half-life is longer than that of the parent compound, isoxaflutole. bayer.com The parent compound, isoxaflutole, is considered practically non-toxic to mallard ducks and bobwhite quail on an acute basis. regulations.govregulations.gov

The degradation of this compound in the terrestrial environment is primarily carried out by soil organisms. bcpc.org Studies have shown that this compound degrades in soil with a half-life ranging from one to three weeks. bcpc.org While this indicates an interaction with soil microbes, specific toxicity data, such as the LC50 for earthworms, for this compound is not explicitly available in the provided search results. The focus of many studies has been on the degradation and mobility of the compound in the soil matrix. bcpc.org

Algal Growth Inhibition Studies and Phytotoxic Effects on Aquatic Flora

This compound, the diketonitrile metabolite of isoxaflutole, is recognized for its phytotoxic properties, which extend to non-target aquatic plants. epa.gov As the primary active herbicidal compound, its potential impact on aquatic ecosystems is a key consideration in environmental risk assessments. researchgate.net Studies have shown that isoxaflutole and its degradate this compound are toxic to aquatic plants. mda.state.mn.us

Research has been conducted to determine the sensitivity of various aquatic flora to this compound. The freshwater green alga, Selenastrum capricornutum (now known as Raphidocelis subcapitata), and the duckweed, Lemna gibba, a common aquatic vascular plant, have been used as indicator species in these evaluations.

In a toxicity study with Selenastrum capricornutum, the 72-hour EC50 value, which represents the concentration causing a 50% reduction in growth, was determined to be 5.0 ppm. The No-Observed-Effect Concentration (NOEC) in the same study was 0.08 ppm. For the aquatic vascular plant Lemna gibba, a higher sensitivity was observed. The 14-day EC50 for L. gibba was 0.075 ppm. These findings indicate that this compound has the potential to impact algal and aquatic plant species at concentrations in the parts-per-million range.

Interactive Data Table: Ecotoxicity of this compound on Aquatic Flora

Species Test Duration Endpoint Value (ppm)
Selenastrum capricornutum (Green Alga) 72 hours EC50 5.0
Selenastrum capricornutum (Green Alga) 72 hours NOEC 0.08
Lemna gibba (Duckweed) 14 days EC50 0.075

The environmental fate of this compound is a critical factor in its risk profile. The metabolite is known to be persistent and mobile in aquatic environments, which may lead to accumulation in surface water and shallow groundwater, posing a potential risk to non-target aquatic flora. epa.gov

Mammalian Toxicological Considerations Related to HPPD Inhibition

The primary mechanism of action for this compound in mammals is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netsourcewatch.org This enzyme plays a crucial role in the catabolism of the amino acid tyrosine. researchgate.net Inhibition of HPPD by this compound leads to a series of biochemical and systemic effects. federalregister.govregulations.gov

Impact on Tyrosine Metabolism and Associated Biochemical Perturbations

This compound is the biologically active diketonitrile derivative of the pro-herbicide isoxaflutole, formed rapidly after administration. researchgate.netresearchgate.net Its primary biochemical target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net This enzyme is essential for the breakdown pathway of tyrosine in mammals. researchgate.net

The inhibition of HPPD disrupts the normal catabolic cascade, preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate. researchgate.netregulations.gov This blockage leads to a significant accumulation of tyrosine in the blood, a condition known as tyrosinemia. researchgate.netresearchgate.net The elevated levels of systemic tyrosine are considered the primary cause of the toxic effects observed in laboratory animals following exposure to HPPD inhibitors. nih.govcroplifeeurope.eu

Species exhibit marked differences in their sensitivity to HPPD inhibitors, which is hypothesized to be linked to the activity of an alternative catabolic enzyme, tyrosine aminotransferase (TAT). nih.govcroplifeeurope.eu Species with lower TAT activity, such as the rat, are less efficient at clearing excess tyrosine and consequently accumulate very high systemic concentrations, leading to more pronounced toxicity. croplifeeurope.eu Conversely, species with higher TAT activity, like mice and humans, are better able to manage elevated tyrosine levels, resulting in lower observed toxicity. regulations.govnih.govcroplifeeurope.eu Studies have shown that both this compound and another HPPD inhibitor, NTBC, affect the main catabolic pathway for tyrosine by inhibiting HPPD, leading to changes in the urinary excretion of tyrosine metabolites. epa.gov

Systemic Toxicological Endpoints Observed in Animal Studies

Animal studies, primarily conducted with the parent compound isoxaflutole which is rapidly converted to this compound, have identified several key target organs for toxicity. The most consistently observed effects are in the liver, thyroid, and eyes, which are directly linked to the induction of tyrosinemia. federalregister.govregulations.gov

In long-term studies, isoxaflutole administration led to significant liver effects in both rats and mice. epa.govepa.gov These included increased liver weights, hepatocellular hypertrophy (enlargement of liver cells), and the formation of both benign (adenomas) and malignant (carcinomas) liver tumors at high doses. epa.govregulations.govepa.gov In a 2-year study in rats, the chronic Lowest-Observed-Adverse-Effect-Level (LOAEL) was established at 20 mg/kg/day based on liver, thyroid, ocular, and nervous system toxicity, with a No-Observed-Adverse-Effect-Level (NOAEL) of 2.0 mg/kg/day. epa.govepa.gov

The thyroid gland is another target, with an increased incidence of thyroid follicular adenomas observed in male rats at high doses. epa.govepa.gov This is thought to occur through a disruption of the thyroid-pituitary hormonal feedback mechanism. epa.govepa.gov

Ocular toxicity, manifesting as corneal opacities and keratitis, is a characteristic effect in rats exposed to HPPD inhibitors and is attributed to the high levels of tyrosine. researchgate.netregulations.gov

Interactive Data Table: Systemic Toxicity Endpoints for Isoxaflutole in Animal Studies

Species Study Duration Effect LOAEL NOAEL
Rat 2-Year Liver/Thyroid/Ocular/Nervous System Toxicity 20 mg/kg/day 2 mg/kg/day
Rat 2-Generation Reproduction Increased liver weights, liver hypertrophy, decreased pup viability 20 mg/kg/day 2 mg/kg/day
Mouse 78-Week Decreased body weight gains, increased liver weights, liver histopathology 64.4 mg/kg/day (males) 3.2 mg/kg/day (males)
Mouse 78-Week Decreased body weight gains, increased liver weights, liver histopathology 77.9 mg/kg/day (females) 4.0 mg/kg/day (females)

Neurotoxicity and Developmental Toxicity Evaluations

The potential for this compound and its parent compound, isoxaflutole, to cause neurotoxicity and developmental effects has been evaluated in a series of animal studies.

Developmental toxicity studies in rats and rabbits have shown that isoxaflutole can interfere with normal development, particularly at high doses. epa.govsourcewatch.org Observed effects primarily include growth retardations such as decreased fetal body weights and delays in skeletal ossification. sourcewatch.orgfao.org In a rat developmental study, the maternal NOAEL was 100 mg/kg/day, while the NOAEL for embryo and fetal toxicity was 10 mg/kg/day, based on findings of decreased fetal weight and delayed ossification at 100 mg/kg/day. fao.org In rabbits, the maternal and developmental NOAEL was 20 mg/kg/day, with decreased fetal weights and delayed ossification seen at 100 mg/kg/day. fao.org An increased incidence of skeletal anomalies has also been reported. epa.gov It has been concluded that isoxaflutole is not teratogenic in rats or rabbits. fao.org

Neurotoxicity has also been assessed. In an acute neurotoxicity study in rats, no evidence of neurotoxicity was observed at doses up to 2000 mg/kg bw. fao.org A 90-day neurotoxicity study in rats also found no evidence of neurotoxicity. fao.org However, some studies noted mild, non-adverse changes in functional observation battery parameters, such as decreased hind limb grip strength in male rats at 25 mg/kg/day. epa.govhealth.state.mn.us A developmental neurotoxicity study in rats did not identify any primary neurotoxic effects. fao.orgsourcewatch.org The offspring toxicity NOAEL in this study was 25 mg/kg/day, based on decreased pup survival and body weight at the highest dose of 250 mg/kg/day. fao.org

Advanced Methodologies and Analytical Approaches in Rpa 202248 Research

Analytical Chemistry Techniques for Environmental and Biological Matrix Analysis

The accurate quantification of RPA 202248 in environmental samples like soil and water, as well as in biological tissues, is fundamental to its research. Given its presence at low concentrations, highly sensitive methods are required.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Trace Analysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the definitive technique for the trace analysis of this compound. usda.govacs.org This method offers high sensitivity and selectivity, allowing for the detection of the compound at sub-microgram per kilogram levels in soil and plant samples. usda.govacs.org Methods have been developed for analyzing this compound alongside its parent compound, isoxaflutole (B1672639), and its further degradation product, a benzoic acid metabolite (RPA 203328). nih.govacs.orgusda.gov

The atmospheric pressure chemical ionization (APCI) interface, operated in the negative ion mode, is commonly used for the mass spectrometric detection of these compounds. usda.gov The limit of quantitation (LOQ) for this compound can be as low as 0.06 μg/kg in soil, 0.3 μg/kg in plants, and 50 ng/L in water, demonstrating the method's exceptional sensitivity. nih.govacs.orgusda.govacs.org

Table 1: HPLC-MS/MS Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

Parameter Description Source(s)
Instrument Shimadzu LC-10AT HPLC system with PerkinElmer SCIEX APCI 365 MS/MS usda.gov
Column Phenomenex Luna C8(2) (30 mm × 2.0 mm) usda.gov

| Mobile Phase | A: Water with 1.5% acetic acid and 1 mM ammonium (B1175870) acetate (B1210297) B: 9:1 Acetonitrile (B52724)/1.5% acetic acid | usda.gov | | Gradient | 35% B to 60% B in 5 min, then 100% B for 5 min | usda.gov | | Flow Rate | 0.5 mL/min | usda.gov | | Ion Source | Heated Nebulizer Atmospheric Pressure Chemical Ionization (APCI) | usda.gov | | Ionization Mode | Negative Ion | usda.gov | | Limit of Quantitation (LOQ) | 50 ng/L (water), 0.06 µg/kg (soil), 0.3 µg/kg (plants) | nih.govusda.govacs.org |

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is crucial for accurate analysis and is tailored to the specific matrix being studied. gcms.cz The goal is to extract this compound efficiently while removing interfering substances. gcms.cz

Soil: Residues of this compound are typically extracted from soil by shaking the sample with a solution of acetonitrile and 0.8% formic acid. epa.gov After centrifugation, the supernatant can be diluted and analyzed directly by LC-MS/MS. epa.gov Average recoveries from spiked soil samples using this approach range from 84% to 110%. usda.govacs.org

Water: For water samples, solid-phase extraction (SPE) is a common and effective technique. nih.govacs.orgepa.govgcms.cz Polystyrene divinylbenzene (B73037) polymer resin cartridges are used to trap this compound and other related compounds from the water sample. nih.govacs.org The analytes are then eluted from the cartridge with a solvent mixture like acetonitrile and methanol (B129727). epa.gov This method yields high mean recoveries, often between 100.9% and 110.3% from spiked groundwater. nih.govacs.org

Plant Tissues: Plant samples are first homogenized, often after being frozen with dry ice to facilitate grinding. usda.gov Extraction is then performed using a mixture of methanol and 1% formic acid. usda.gov This method has been shown to provide recoveries of 94% to 105% for this compound in fortified forage plant material. usda.govacs.org

Animal Tissues: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with a C18 clean-up step, has been applied for the extraction of this compound from animal products like muscle, liver, kidney, and milk prior to LC-MS/MS analysis. eurl-pesticides.eu

Table 2: Sample Preparation and Extraction Methodologies for this compound This table is interactive. You can sort and filter the data.

Matrix Extraction Technique Solvents/Reagents Typical Recovery Source(s)
Soil Mechanical Shaking Acetonitrile: 0.8% formic acid 84-110% usda.govacs.orgepa.gov
Water Solid-Phase Extraction (SPE) Polystyrene divinylbenzene resin, Acetonitrile, Methanol 100.9-110.3% nih.govacs.orgepa.gov
Plants Homogenization/Blending Methanol: 1% formic acid 94-105% usda.govacs.org
Animal Products QuEChERS Acetonitrile, C18 clean-up Not specified eurl-pesticides.eu

Application of Radiolabeling Techniques (e.g., 14C-labeling) in Metabolic and Environmental Fate Studies

Radiolabeling is an indispensable tool for tracing the fate of this compound's parent compound, isoxaflutole, and its subsequent transformation products through complex biological and environmental systems. fao.orgnih.gov Studies investigating the metabolism and environmental fate of isoxaflutole have consistently used the compound labeled with Carbon-14 ([14C]), typically on the phenyl ring ([phenyl-UL-14C]isoxaflutole). fao.orgbayer.com

These tracer studies have been crucial in demonstrating the rapid and extensive conversion of isoxaflutole into this compound after uptake by plants and in soil. researchgate.netfao.orgepa.gov For instance, in metabolism studies with rats, this compound was found to be a major metabolite, accounting for 70% or more of the radioactivity excreted in urine and feces. epa.gov Similarly, in plant metabolism studies on maize, the breakdown of isoxaflutole to this compound was observed. epa.gov The use of [14C]-labeling allows for a complete mass balance, tracking the applied radioactivity through mineralization (conversion to 14CO2), incorporation into bound residues, and formation of various metabolites over time. usda.gov

Controlled Environmental Microcosm and Field Studies for Realistic Fate Assessment

To assess the environmental fate of this compound under conditions that mimic the natural environment, researchers utilize both controlled laboratory microcosms and full-scale field studies. nih.govnih.gov These studies are designed to understand the compound's persistence, degradation, and mobility in soil and water systems. researchgate.net

Laboratory incubation studies, or microcosms, allow for the investigation of degradation under controlled conditions of temperature and moisture. usda.govresearchgate.net Such studies have shown that the transformation of isoxaflutole to this compound is primarily a chemical hydrolysis reaction, with degradation being faster in moist soils and at higher temperatures. usda.govresearchgate.net Field studies in corn crops have confirmed these findings, showing that the combined half-life of isoxaflutole and this compound in soil can range from approximately 8 to 18 days, with concentrations often becoming undetectable after 100 days. researchgate.netillinois.edu These field experiments also indicated that this compound has very low mobility in soil, as it was generally not detected in deeper soil layers (10-20 cm). researchgate.net Watershed-scale modeling, validated with monitoring data from surface water bodies, has further been used to assess transport and has shown no evidence of long-term accumulation of this compound in semi-static water bodies. nih.gov

In Vitro and In Vivo Bioassay Development for Mechanism of Action Elucidation and Toxicity Profiling

The herbicidal activity of this compound stems from its function as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.govfao.orgmdpi.com This inhibition disrupts the biosynthesis of plastoquinone (B1678516), a vital cofactor for the enzyme phytoene (B131915) desaturase in the carotenoid synthesis pathway. researchgate.netbibliotekanauki.pl The ultimate effect is the bleaching of new plant tissues due to the photo-oxidation of chlorophyll (B73375). fao.orgmdpi.com

In Vitro Assays: The mechanism of action has been confirmed through in vitro enzyme assays, which demonstrate that this compound (the diketonitrile derivative) directly inhibits HPPD, whereas the parent isoxaflutole does not. researchgate.net In vitro cell-based bioassays are critical for determining the toxicological profile of compounds. nih.govresearchgate.net Ecotoxicological bioassays using the freshwater green alga Raphidocelis subcapitata have been employed to determine the phytotoxicity of this compound's parent compound, with reported 72-hour EC50 (half maximal effective concentration) values ranging from 0.030 to 1.71 mg/L. mdpi.com

In Vivo Assays: In vivo studies in plants are used to correlate the rate of this compound degradation with species tolerance. researchgate.net For example, tolerant corn degrades the active diketonitrile metabolite much faster than susceptible weed species. researchgate.netnih.gov In vivo studies in rats using radiolabeled isoxaflutole confirmed its rapid metabolism to this compound and another more polar metabolite, RPA 203328. epa.gov Bioassays using sensitive plants like wheat and oilseed rape can also be used to detect residual phytotoxicity of isoxaflutole and its active metabolite in soil. bibliotekanauki.pl

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction

While specific computational chemistry and molecular modeling studies focusing solely on this compound are not extensively detailed in the reviewed literature, the foundational data for such work is well-established. The chemical structure, molecular formula (C15H12F3NO4S), and key chemical properties are known. nih.govfao.org this compound is described as a beta-diketone and nitrile that results from the degradation of the isoxazole (B147169) ring of isoxaflutole. nih.gov

The core of the structure-activity relationship for this class of herbicides lies in the transformation of the pro-herbicide isoxaflutole into the active HPPD inhibitor, this compound. researchgate.netnih.gov The opening of the isoxazole ring to form the diketonitrile structure is the critical activation step. researchgate.netnih.gov This understanding forms the basis for predicting how modifications to the parent molecule might affect the formation, stability, and inhibitory activity of the resulting diketonitrile, which would be a primary goal for any future computational modeling efforts. The pKa of this compound has been calculated, with one source indicating a value of 1.1, suggesting it is a relatively acidic compound, a property that influences its environmental behavior and interaction with biological targets. eurl-pesticides.eu

Regulatory Frameworks and Risk Management in Relation to Rpa 202248

Regulatory Definitions and Residue Definitions for Agrochemical Metabolites

The regulatory classification of a pesticide and its metabolites is foundational to its risk assessment and the establishment of maximum residue limits (MRLs). For isoxaflutole (B1672639), regulatory agencies have consistently identified its metabolite, RPA 202248, as a key component of the residue definition due to its herbicidal activity and persistence relative to the parent compound. tamu.eduregulations.gov

In the United States, the Environmental Protection Agency (EPA) has established that the residues of concern for both tolerance expression and risk assessment for isoxaflutole include the parent compound and this compound. regulations.gov For livestock commodities, the residue definition for tolerance enforcement also comprises isoxaflutole and this compound. regulations.gov However, for risk assessment purposes in livestock, the definition is expanded to include other metabolites like RPA 205834 and RPA 207048. regulations.gov This distinction highlights a tiered approach to regulation, where the scope of considered residues can broaden depending on the assessment's objective. Initially, the EPA had also included the benzoic acid metabolite, RPA 203328, in the tolerance expression, but this was later removed as it was determined not to be a degradate of toxicological concern. regulations.govfederalregister.gov

In Canada, the Pest Control Products Act underpins the regulation of pesticide residues, with residue definitions typically including the parent chemical and its significant metabolites. canada.ca Similarly, European Union regulations, such as Regulation (EC) No 1107/2009, provide a framework for the approval of active substances and the assessment of their metabolites. nih.gov The European Food Safety Authority (EFSA) has noted that for isoxaflutole, the residue situation for both the parent compound and this compound in maize commodities is consistently below the limit of quantification. nih.gov

Table 1: Regulatory Residue Definitions for Isoxaflutole and this compound

Regulatory Body Matrix Residue Definition for Tolerance Enforcement Residue Definition for Risk Assessment
U.S. EPA Plants Isoxaflutole and this compound regulations.gov Isoxaflutole and this compound regulations.gov
U.S. EPA Livestock Isoxaflutole and this compound regulations.gov Isoxaflutole, this compound, RPA 205834, and RPA 207048 regulations.gov
U.S. EPA Rotational Crops Isoxaflutole and this compound regulations.gov Not specified
EFSA (EU) Maize Isoxaflutole and this compound nih.gov Not specified

Environmental Risk Assessment Methodologies and Exposure Modeling for Water Resources

The environmental risk assessment of this compound is intrinsically linked to its formation from isoxaflutole and its behavior in soil and water. Isoxaflutole rapidly degrades in the environment to its biologically active diketonitrile metabolite, this compound. tamu.edu This metabolite is more stable and water-soluble than the parent compound, making its potential for transport to water resources a primary focus of risk assessments. researchgate.net

To evaluate this potential, regulatory agencies and researchers employ various methodologies, including sophisticated computer modeling. The Soil and Water Assessment Tool (SWAT) is one such model that has been used to conduct comprehensive assessments of the transport of isoxaflutole and this compound and their potential for accumulation in water bodies. tamu.edunih.gov These models simulate the complex processes of pesticide movement through the terrestrial and aquatic environments, considering factors like hydrology, soil type, and land management practices. tamu.edu

Because of the very short half-life of the parent compound, the EPA's Environmental Fate and Effects Division (EFED) has adopted a modeling approach that estimates drinking water concentrations as if this compound were the applied product. regulations.gov This conservative approach reflects the rapid conversion of isoxaflutole to this compound. Laboratory studies indicate that while isoxaflutole is susceptible to hydrolysis and photolysis, its main degradate, this compound, is stable to these processes in aqueous systems. regulations.gov

Studies using models like the Pesticide in Water Calculator are also employed to estimate residues in groundwater. regulations.gov The potential for this compound to exceed the parametric drinking water limit of 0.1 µg/L in certain geoclimatic situations has been identified as a critical area of concern in European assessments. researchgate.net

Table 2: Environmental Fate Characteristics of Isoxaflutole and this compound

Compound Half-life in Soil Half-life in Aquatic Environments Stability to Hydrolysis
Isoxaflutole < 4 days tamu.edu Rapid degradation (< 0.65 day half-lives in aquatic metabolism studies) regulations.gov Labile (20.1 hours at pH 7) regulations.gov
This compound Longer than Isoxaflutole Relatively longer half-life than in terrestrial environment tamu.edu Stable regulations.gov

Strategies for Mitigation of Environmental Exposure and Off-Target Impacts

Given the potential for this compound to reach water resources, various mitigation strategies are considered to minimize environmental exposure and off-target impacts. These strategies can be broadly categorized into on-field and edge-of-field practices.

One key strategy is the reduction of pesticide application rates, which directly lowers the amount of substance available for runoff. epa.gov For isoxaflutole, the application rates are already considerably lower than some conventional herbicides. tamu.edu

Structural and vegetative mitigation measures are also crucial. These include the use of vegetative filter strips, field borders, and grassed waterways, which can intercept runoff and reduce the transport of pesticides and sediment. epa.govunito.it The establishment of buffer zones around water bodies is another important measure to protect aquatic ecosystems.

A specific mitigation strategy that has been explored for isoxaflutole involves the formulation of the product itself. A study demonstrated that applying a polymeric carrier with the water-dispersible granule (WDG) formulation of isoxaflutole reduced its leaching. researchgate.net This is particularly relevant as it helps to ensure that the herbicide and any associated safeners move through the soil at a similar rate, maintaining the efficacy of the safener. researchgate.net

The EPA's Mitigation Menu provides a list of measures that can be employed to reduce runoff and erosion, offering a framework for applicators to select appropriate strategies based on their specific field conditions. epa.gov

International Regulatory Guidelines and Harmonization in Metabolite Evaluation

The evaluation of pesticide metabolites like this compound is a subject of ongoing discussion and harmonization efforts among international regulatory bodies. The goal is to establish consistent and scientifically sound approaches to risk assessment.

The U.S. EPA also has a well-defined process for evaluating metabolites as part of its registration and registration review processes for pesticides. regulations.govregulations.gov The agency's determination of "residues of concern" is a critical step that informs both dietary and ecological risk assessments. regulations.gov

The existence of international bodies like the Codex Alimentarius Commission, although not extensively detailed in the provided search results for this compound, aims to develop harmonized international food standards, including MRLs for pesticides. The process of setting these international standards often involves a review of data and assessments from various national regulatory authorities.

The development of guidance documents on topics such as residue analytical methods and the assessment of residues in rotational crops by bodies like the European Commission contributes to the harmonization of data requirements and evaluation procedures across member states and influences global regulatory practices. europa.eu

Q & A

Basic Research Questions

Q. How to formulate a research question for studying RPA 202248?

  • Methodological Answer : A robust research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Begin by identifying gaps in existing literature (e.g., mechanistic pathways or unexplored applications of this compound). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Specific biological systems or chemical environments.
  • Intervention: Application of this compound under controlled variables.
  • Comparison: Baseline data or alternative compounds.
  • Outcome: Measurable effects (e.g., reaction efficiency, stability).
    Ensure the question is resolvable with available statistical tools (e.g., ANOVA for dose-response studies) .

Q. What experimental design considerations are critical for this compound studies?

  • Methodological Answer : Prioritize reproducibility by standardizing variables such as temperature, solvent purity, and instrumentation calibration. Use randomized block designs to minimize bias in biological assays. For example:

VariableControl MechanismMeasurement Tool
ConcentrationDilution series validationUV-Vis spectroscopy
pHBuffer system calibrationpH meter
Reaction timeAutomated timersHPLC retention analysis
Document deviations rigorously to enable post-hoc analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.